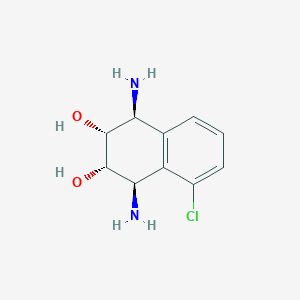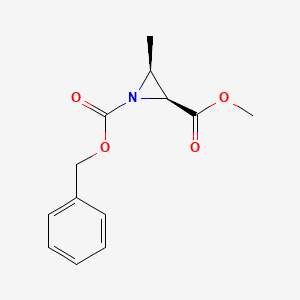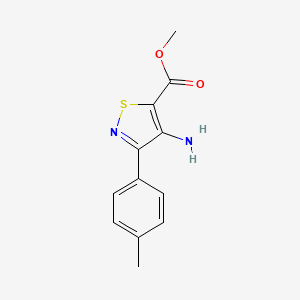
(1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydronaphthalene core with amino, chloro, and diol substituents, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amination: Conversion of the appropriate positions to amino groups through reactions with ammonia or amine derivatives under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 3 positions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The diol groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones, naphthoquinones.
Reduction: Primary amines, secondary amines.
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of amino and hydroxyl groups can interact with biological macromolecules, influencing their function.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. The unique combination of functional groups may allow for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional diversity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism by which (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with active site residues, while the hydroxyl groups can participate in catalytic processes.
類似化合物との比較
Similar Compounds
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a bromine atom instead of chlorine.
(1R,2S,3R,4S)-1,4-diamino-5-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a fluorine atom instead of chlorine.
(1R,2S,3R,4S)-1,4-diamino-5-methyl-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol imparts unique reactivity and properties compared to its analogs
This detailed overview provides a comprehensive understanding of (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCIYWMIIDYGB-JLIMGVALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(C(C2N)O)O)N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H]([C@@H]([C@@H]([C@H]2N)O)O)N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)
![N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833966.png)


![3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2833974.png)
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

